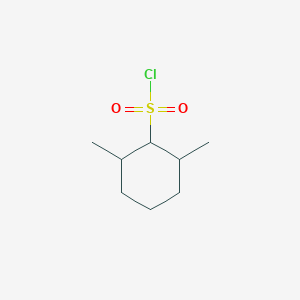

2,6-Dimethylcyclohexane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17729575

Molecular Formula: C8H15ClO2S

Molecular Weight: 210.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClO2S |

|---|---|

| Molecular Weight | 210.72 g/mol |

| IUPAC Name | 2,6-dimethylcyclohexane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H15ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | XYQZHSYYMNCZQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(C1S(=O)(=O)Cl)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 2,6-Dimethylcyclohexane-1-sulfonyl chloride is C₈H₁₃ClO₂S, with a molecular weight of 220.75 g/mol. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the axial methyl groups at positions 2 and 6. The sulfonyl chloride group (-SO₂Cl) is planar and highly polar, contributing to the compound’s reactivity .

Stereochemical Considerations

The spatial arrangement of the methyl groups influences the compound’s stereoelectronic profile. In the chair conformation, the 2- and 6-methyl groups occupy equatorial positions, reducing 1,3-diaxial interactions. This configuration enhances thermodynamic stability compared to alternative stereoisomers .

Physicochemical Characteristics

While experimental data for this specific compound is scarce, analogous sulfonyl chlorides exhibit the following properties:

-

Boiling Point: ~150–200°C (decomposes)

-

Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but insoluble in water due to hydrolysis .

-

Reactivity: The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming stable sulfonamides or sulfonate esters .

Synthesis and Optimization

Chlorosulfonation of 2,6-Dimethylcyclohexanol

The most plausible synthesis route involves chlorosulfonation of 2,6-dimethylcyclohexanol using chlorosulfonic acid (HSO₃Cl). This method, adapted from procedures for analogous substrates , proceeds as follows:

Reaction Conditions

-

Temperature: Maintained below -5°C to minimize side reactions (e.g., sulfone formation).

-

Solvent: Dichloromethane or chloroform, which stabilize intermediates and facilitate mixing .

-

Workup: The crude product is purified via recrystallization from cold diethyl ether, yielding a crystalline solid .

Oxidation of Thiols

Oxidation of 2,6-dimethylcyclohexanethiol with chlorine gas in acidic media represents another potential route:

Applications in Organic Synthesis

Sulfonamide Formation

The compound reacts readily with primary and secondary amines to form sulfonamides, a key motif in pharmaceutical agents:

Case Study: Antibacterial Agents

Sulfonamides derived from cyclohexane sulfonyl chlorides exhibit enhanced metabolic stability compared to aromatic analogs, making them candidates for antibacterial drug development .

Polymer Chemistry

The compound serves as a cross-linking agent in sulfonated polymers, improving thermal stability and ion-exchange capacity. Applications include proton-exchange membranes for fuel cells .

Comparative Analysis of Sulfonyl Chlorides

The table below contrasts 2,6-Dimethylcyclohexane-1-sulfonyl chloride with structurally related compounds:

| Compound | Molecular Formula | Key Feature | Reactivity Toward Amines |

|---|---|---|---|

| 2,6-Dimethylcyclohexane-1-sulfonyl chloride | C₈H₁₃ClO₂S | Sterically hindered cyclohexane core | Moderate |

| Benzene-1-sulfonyl chloride | C₆H₅ClO₂S | Aromatic, planar structure | High |

| Cyclohexane-1-sulfonyl chloride | C₆H₁₁ClO₂S | Unsubstituted cyclohexane ring | High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume